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molecular formula C17H10 B3059118 9H-Fluorene, 2,7-diethynyl- CAS No. 94463-11-3

9H-Fluorene, 2,7-diethynyl-

Cat. No. B3059118
M. Wt: 214.26 g/mol
InChI Key: BPOXHIPLBUUYGO-UHFFFAOYSA-N
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Patent
US06682782B2

Procedure details

Thereafter, 60 ml of 1N potassium hydroxide solution was slowly added to 10.12 g(28.2 mmol) of 2,7-di(trimethylsilylethynyl)fluorene dissolved in 150 mL of methanol. The reaction mixture was stirred for 3 h at room temperature and solvent was removed. Residue was extracted with ether and the ether layer was washed with distilled water. The washed ether layer was concentrated. The crude product was purified by column chromatography on silica gel by eluting with hexane/ethylacetate (15/1) to give 1.35 g (72%) of 2,7-diethynylfluorene of which mp was 125° C.
Quantity
60 mL
Type
reactant
Reaction Step One
Name
2,7-di(trimethylsilylethynyl)fluorene
Quantity
10.12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].C[Si]([C:7]#[C:8][C:9]1[CH:21]=[CH:20][C:19]2[C:18]3[C:13](=[CH:14][C:15]([C:22]#[C:23][Si](C)(C)C)=[CH:16][CH:17]=3)[CH2:12][C:11]=2[CH:10]=1)(C)C>CO>[C:22]([C:15]1[CH:16]=[CH:17][C:18]2[C:19]3[C:11](=[CH:10][C:9]([C:8]#[CH:7])=[CH:21][CH:20]=3)[CH2:12][C:13]=2[CH:14]=1)#[CH:23] |f:0.1|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[K+]
Name
2,7-di(trimethylsilylethynyl)fluorene
Quantity
10.12 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=2CC3=CC(=CC=C3C2C=C1)C#C[Si](C)(C)C
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was removed
EXTRACTION
Type
EXTRACTION
Details
Residue was extracted with ether
WASH
Type
WASH
Details
the ether layer was washed with distilled water
CONCENTRATION
Type
CONCENTRATION
Details
The washed ether layer was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel
WASH
Type
WASH
Details
by eluting with hexane/ethylacetate (15/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#C)C1=CC=2CC3=CC(=CC=C3C2C=C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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